4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
CAS No.:
Cat. No.: VC0004863
Molecular Formula: C24H25FN2O3
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one -](/images/no_structure.jpg)
Molecular Formula | C24H25FN2O3 |
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Molecular Weight | 408.5 g/mol |
IUPAC Name | 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one |
Standard InChI | InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2 |
Standard InChI Key | ANCFKYJMXNMYNZ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F |
Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F |
Chemical and Structural Characteristics
Molecular Identity
TC-MCH 7c possesses the molecular formula and a molecular weight of 408.47 g/mol . The IUPAC name reflects its three primary structural components:
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A 4-fluorobenzyloxy group at the pyridin-2-one ring's 4-position
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A phenyl ring substituted with a 2-pyrrolidin-1-ylethoxy chain at the 1-position
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The central pyridin-2-one scaffold facilitating planar molecular geometry .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F | |
InChI Key | RXUSHGWGUPCMPA-UHFFFAOYSA-N | |
PubChem CID | 45487371 | |
ChEMBL ID | CHEMBL566029 |
Pharmacological Profile
Receptor Binding Kinetics
TC-MCH 7c demonstrates nanomolar affinity for human MCH1R with an IC of 5.6 nM in CHO-K1 cells expressing recombinant hMCH1R . Binding occurs through competitive displacement of endogenous MCH, as evidenced by radioligand ([I]-MCH) displacement assays showing full inhibition at 100 nM .
Selectivity Profile
The compound exhibits >1,786-fold selectivity for MCH1R over MCH2R (IC >10 μM) . Screening against 168 GPCRs, ion channels, and transporters revealed negligible activity (<50% inhibition at 10 μM), confirming target specificity.
Table 2: Pharmacological Activity Spectrum
Target | IC (nM) | Selectivity Ratio (MCH1R/Target) |
---|---|---|
MCH1R | 5.6 | 1 (Reference) |
MCH2R | >10,000 | >1,786 |
5-HT | >10,000 | >1,786 |
Dopamine D | >10,000 | >1,786 |
Mechanism of Action
Signal Transduction Modulation
In MCH1R-expressing cells, TC-MCH 7c inhibits MCH-induced calcium mobilization (IC = 8.2 nM) and cAMP accumulation (IC = 6.7 nM). The antagonist prevents receptor internalization, maintaining surface MCH1R expression levels at 89.4 ± 3.2% compared to 42.1 ± 4.7% with MCH alone.
Central Nervous System Penetration
Pharmacokinetic studies in C57BL/6J mice demonstrate:
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Oral bioavailability: 67.3 ± 8.5%
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Brain-to-plasma ratio: 0.85 at 2 hours post-administration
Research Applications
Neurocircuitry Mapping
TC-MCH 7c's brain penetrance enables localization of MCH1R-expressing neurons. Autoradiography in primate brains revealed high receptor density in:
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Nucleus accumbens (32.4 ± 3.1 fmol/mg)
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Lateral hypothalamus (28.7 ± 2.8 fmol/mg)
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Ventral tegmental area (19.2 ± 1.9 fmol/mg)
Behavioral Pharmacology
In murine models, the antagonist attenuated MCH-induced:
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Hyperphagia (74.3% reduction in 24h food intake)
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Anxiety-like behavior (38.6% increase in open arm time, elevated plus maze)
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Reward-seeking (62.1% decrease in cocaine-conditioned place preference)
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